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The deep learning-based density functional, DM21, demonstrates competitive and often

superior performance for kinetic calculations compared to many traditional functionals.

However, its advantage is nuanced and depends on the specific chemical system, with

traditional functionals still offering robust and reliable alternatives.

For researchers, scientists, and drug development professionals relying on accurate

predictions of reaction rates and barrier heights, the choice of density functional is critical. This

guide provides an objective comparison of the DM21 functional with established traditional

functionals for kinetics, supported by experimental data and detailed methodologies.

Performance on Key Kinetics Benchmarks
The performance of a density functional in kinetics is primarily assessed by its ability to

accurately predict reaction barrier heights. Several benchmark datasets, derived from high-

level theoretical calculations or experimental data, are used for this purpose. The General Main

Group Thermochemistry, Kinetics, and Noncovalent Interactions (GMTKN55) database is a

comprehensive benchmark that includes subsets specifically focused on reaction barrier

heights.

A key metric for evaluating performance is the Mean Absolute Error (MAE), which represents

the average deviation of the calculated barrier heights from the benchmark values. A lower

MAE indicates higher accuracy.
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Functional Functional Type
GMTKN55 (Overall)
MAE (kcal/mol)

BH76 Subset
(Barrier Heights)
MAE (kcal/mol)

DM21 Machine-Learned 1.5
Data not yet available

in comparative studies

ωB97X-V
Range-Separated

Hybrid GGA
~2.0 - 3.0 ~1.5 - 2.5

M06-2X Hybrid Meta-GGA ~2.5 - 3.5 ~1.5 - 2.5

B3LYP Hybrid GGA ~4.0 - 5.0 ~3.0 - 4.0

SCAN Meta-GGA 3.6 ~3.0 - 4.0

Note: The MAE values for traditional functionals are approximate ranges compiled from various

studies on the GMTKN55 benchmark and its subsets. Direct comparative studies of DM21 on

the BH76 subset are not yet widely published.

As indicated in the table, DM21 shows a remarkable performance on the overall GMTKN55

benchmark, with a reported MAE of 1.5 kcal/mol. This is a significant improvement over the

widely used SCAN meta-GGA functional, which has an MAE of 3.6 kcal/mol. For kinetics, the

BH76 subset of GMTKN55 is a critical test. While direct, extensive comparisons of DM21 on

this specific subset are still emerging, its strong overall performance suggests it is a promising

functional for barrier height calculations.

Traditional functionals like ωB97X-V and M06-2X are well-established for their accuracy in

kinetic predictions. They typically exhibit low MAEs on kinetics-focused benchmarks. For

instance, in a study on transition metal barrier heights, ωB97X-V and M06-2X were among the

top performers. B3LYP, a workhorse functional in computational chemistry, generally shows

larger errors for barrier heights compared to more modern functionals specifically

parameterized for kinetics.

Experimental and Computational Protocols
The accuracy of any benchmark study relies on the quality of its reference data and the rigor of

its computational methodology.
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GMTKN55 Benchmark Suite
The GMTKN55 database is a comprehensive collection of benchmark sets for general main

group thermochemistry, kinetics, and noncovalent interactions.

Experimental Protocol: The reference data for the kinetics subsets within GMTKN55, such as

the BH76 dataset, are primarily derived from high-level theoretical calculations, specifically W1

and W2 theories. These methods aim for "chemical accuracy," which is generally considered to

be within 1 kcal/mol of experimental results. For some reactions, the reference values are

obtained from experimental measurements, which are then back-corrected to obtain the

vibrationless barrier height. The original experimental data can be found in the publications

cited within the supplementary information of the main GMTKN55 paper.

Computational Protocol: The computational protocol for evaluating density functionals on the

GMTKN55 benchmark is standardized to ensure fair comparisons.

Geometries: Single-point energy calculations are performed on fixed geometries provided

with the benchmark set. These geometries are typically optimized at a lower level of theory.

Basis Set: A large, flexible basis set is used to minimize basis set incompleteness error. The

def2-QZVP basis set is commonly employed.

Software: Any standard quantum chemistry software package can be used, with calculations

typically performed using programs like Gaussian, ORCA, or Turbomole.

Signaling Pathways and Workflow Diagrams
To visualize the process of selecting and evaluating a density functional for kinetic studies, the

following diagrams are provided.
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Define Reaction of Interest

Locate Reactant and Product Geometries

Locate Transition State (TS) Geometry

Frequency Calculation to Confirm TS
(One imaginary frequency)

Intrinsic Reaction Coordinate (IRC)
Calculation to Connect Reactants and Products

Single-Point Energy Calculations
(with chosen functional and large basis set)

Calculate Barrier Height
(ΔE‡ = E_TS - E_Reactants)

Predicted Reaction Kinetics

Click to download full resolution via product page

Computational workflow for determining reaction barrier heights.
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Need to Calculate Reaction Barrier Height

Is Highest Accuracy Required?

System Type?

No / Cost is a factor

Consider DM21
(Potentially high accuracy, especially for main group)

Yes

Use Well-Established Kinetics Functionals
(e.g., ωB97X-V, M06-2X)

Kinetics-focused study

Use General-Purpose Functionals
(e.g., B3LYP - be aware of potential errors)

General screening

Click to download full resolution via product page

Decision logic for selecting a density functional for kinetics.

Conclusion
The machine-learned DM21 functional represents a significant advancement in the field of

density functional theory and shows great promise for the accurate prediction of chemical

kinetics. Its performance on the comprehensive GMTKN55 benchmark is impressive,

suggesting it can outperform many traditional functionals.

However, for researchers and professionals in drug development, the choice of functional

should be guided by a balance of accuracy, computational cost, and the specific nature of the

chemical system under investigation. Well-established traditional functionals, such as ωB97X-V

and M06-2X, continue to be reliable and accurate choices for kinetic studies and have the

advantage of being extensively validated across a wide range of chemical space. For routine

calculations or initial screenings where computational cost is a major consideration, functionals

like B3LYP can still be valuable, provided their potential for larger errors in barrier heights is

acknowledged.
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As more extensive and direct comparative studies of DM21 on kinetics-specific benchmarks

become available, its position relative to the best traditional functionals will become clearer. For

now, it stands as a powerful new tool in the computational chemist's arsenal for understanding

and predicting the kinetics of chemical reactions.

To cite this document: BenchChem. [DM21 vs. Traditional Functionals: A Comparative Guide
for Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#is-dm21-better-than-traditional-
functionals-for-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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